1-(2-Methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as a chalcone, is a compound that belongs to a class of molecules characterized by their 1,3-diphenyl-2-propen-1-one backbone. [] This compound is of particular interest in scientific research due to its potential biological activities, including anticancer properties. []
Several methods have been employed for the synthesis of 1-(2-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one and its derivatives. One common approach is the Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of an aromatic aldehyde, in this case, benzaldehyde, with an acetophenone derivative bearing the 2-methyl-1H-indol-3-yl moiety in the presence of a base. The reaction typically proceeds under mild conditions and results in the formation of the desired chalcone with high yields. [, ]
Example: Synthesis of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) []
1-(2-Methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one consists of two aromatic rings, a phenyl ring and a 2-methyl-1H-indol-3-yl ring, connected by a propenone linker. The molecule is generally planar, allowing for potential interactions with biological targets through π-π stacking and other noncovalent interactions. The presence of the methyl group at the 2-position of the indole ring and various substituents on the phenyl ring can influence the molecule's electronic properties and steric hindrance, potentially affecting its biological activity. [, , ]
1-(2-Methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one and its derivatives have shown promising activity in inducing methuosis, a non-apoptotic form of cell death characterized by the accumulation of vacuoles derived from macropinosomes. [, ] This process is thought to be mediated through the inhibition of PIKFYVE, a lipid kinase involved in the regulation of endosome maturation and trafficking. By inhibiting PIKFYVE, these compounds disrupt the normal endocytic pathway, leading to the accumulation of cytoplasmic vacuoles and ultimately cell death. [, ]
Anticancer Activity: Studies have demonstrated the ability of these compounds, particularly MOMIPP, to induce methuosis in glioblastoma, breast cancer, and other cancer cell lines. [, ] These findings suggest their potential use as a novel therapeutic strategy for cancer treatment, especially for cancers resistant to conventional apoptosis-inducing therapies. []
Drug Delivery Systems: The conjugation of therapeutic agents to hyaluronic acid (HA) has shown promise for targeted drug delivery to tumors. HA-conjugated resveratrol and MOMIPP demonstrated enhanced drug efficacy in triple-negative breast cancer cells, highlighting the potential of HA as a delivery platform for targeted cancer therapy. []
Chemical Probe Development: Biologically active azide derivatives of MOMIPP have been synthesized, presenting an opportunity to identify the protein targets of this compound through photoaffinity labeling techniques. [] This knowledge could further enhance our understanding of the mechanism of action of these compounds and facilitate the development of more potent and specific methuosis inducers.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2